1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-ETHYL-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic compound with a complex structure that includes a pyrrole ring, a piperidine ring, and a fluorophenethyl group
Preparation Methods
The synthesis of 1-ETHYL-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the piperidine and fluorophenethyl groups. Common synthetic routes may involve:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the piperidine ring via nucleophilic substitution reactions.
Step 3: Attachment of the fluorophenethyl group through electrophilic aromatic substitution.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-ETHYL-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHYL-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-ETHYL-3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with similar compounds, such as:
1-ETHYL-3-[4-(4-CHLOROPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE: Similar structure but with a chlorine atom instead of fluorine.
1-ETHYL-3-[4-(4-METHOXYPHENETHYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE: Contains a methoxy group instead of fluorine.
These comparisons highlight the unique properties of the fluorine-containing compound, such as its increased electronegativity and potential for different biological activities.
Properties
Molecular Formula |
C19H25FN2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-ethyl-3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H25FN2O2/c1-2-22-18(23)13-17(19(22)24)21-11-9-15(10-12-21)4-3-14-5-7-16(20)8-6-14/h5-8,15,17H,2-4,9-13H2,1H3 |
InChI Key |
NMVPYJZWUBFYER-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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